Cas no 857809-64-4 (5,6-dibromo-1H-indole-3-carboxylic Acid)

5,6-dibromo-1H-indole-3-carboxylic Acid structure
857809-64-4 structure
Product Name:5,6-dibromo-1H-indole-3-carboxylic Acid
N.o CAS:857809-64-4
MF:C9H5Br2NO2
MW:318.949500799179
MDL:MFCD08271830
CID:4657505
PubChem ID:7131815
Update Time:2025-05-20

5,6-dibromo-1H-indole-3-carboxylic Acid Propriedades químicas e físicas

Nomes e Identificadores

    • 5,6-dibromo-1H-indole-3-carboxylic Acid
    • D76361
    • Z1270312122
    • 3-Indolecarboxylic acid, 5,6-dibromo- (3CI)
    • 5,6-Dibromo-1H-indole-3-carboxylic acid (ACI)
    • CS-0103475
    • CS-16786
    • 857809-64-4
    • Z147652442
    • EN300-23187
    • 5,6-dibromo-1H-indole-3-carboxylicAcid
    • AKOS033222395
    • MDL: MFCD08271830
    • Inchi: 1S/C9H5Br2NO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14)
    • Chave InChI: ZUKDDHPPAUVCRA-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC2=C(C=1)C(C(=O)O)=CN2)Br

Propriedades Computadas

  • Massa Exacta: 318.86665g/mol
  • Massa monoisotópica: 316.86870g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 249
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3
  • Superfície polar topológica: 53.1

5,6-dibromo-1H-indole-3-carboxylic Acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM334138-250mg
5,6-Dibromo-1H-indole-3-carboxylic acid
857809-64-4 95%+
250mg
$115 2021-08-18
Chemenu
CM334138-1g
5,6-Dibromo-1H-indole-3-carboxylic acid
857809-64-4 95%+
1g
$370 2021-08-18
Chemenu
CM334138-5g
5,6-Dibromo-1H-indole-3-carboxylic acid
857809-64-4 95%+
5g
$1006 2021-08-18
Chemenu
CM334138-250mg
5,6-Dibromo-1H-indole-3-carboxylic acid
857809-64-4 95%+
250mg
$115 2022-08-31
Chemenu
CM334138-1g
5,6-Dibromo-1H-indole-3-carboxylic acid
857809-64-4 95%+
1g
$370 2022-08-31
Chemenu
CM334138-5g
5,6-Dibromo-1H-indole-3-carboxylic acid
857809-64-4 95%+
5g
$1006 2022-08-31
Enamine
EN300-23187-0.05g
5,6-dibromo-1H-indole-3-carboxylic acid
857809-64-4 95.0%
0.05g
$51.0 2025-02-20
Enamine
EN300-23187-0.1g
5,6-dibromo-1H-indole-3-carboxylic acid
857809-64-4 95.0%
0.1g
$77.0 2025-02-20
Enamine
EN300-23187-0.25g
5,6-dibromo-1H-indole-3-carboxylic acid
857809-64-4 95.0%
0.25g
$109.0 2025-02-20
Enamine
EN300-23187-0.5g
5,6-dibromo-1H-indole-3-carboxylic acid
857809-64-4 95.0%
0.5g
$172.0 2025-02-20

5,6-dibromo-1H-indole-3-carboxylic Acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  72 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 h, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referência
Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease
Nie, Shenyou; et al, European Journal of Medicinal Chemistry, 2021, 225,

Método de produção 2

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  2 h, 23 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2.5 h, reflux; reflux → 23 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referência
Tanjungides A and B: new antitumoral bromoindole derived compounds from Diazona cf formosa. Isolation and total synthesis
Murcia, Carmen; et al, Marine Drugs, 2014, 12(2), 1116-1130

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2.5 h, reflux; reflux → 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referência
Tanjungides A and B: new antitumoral bromoindole derived compounds from Diazona cf formosa. Isolation and total synthesis
Murcia, Carmen; et al, Marine Drugs, 2014, 12(2), 1116-1130

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referência
Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease
Nie, Shenyou; et al, European Journal of Medicinal Chemistry, 2021, 225,

5,6-dibromo-1H-indole-3-carboxylic Acid Raw materials

5,6-dibromo-1H-indole-3-carboxylic Acid Preparation Products

Fornecedores recomendados
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Kolod Food Ingredients Co.,ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd